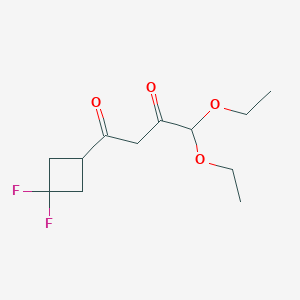
1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of fluorine atoms in the cyclobutyl ring imparts distinct physicochemical properties, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a cyclization reaction involving suitable precursors
Attachment of the Diethoxybutane Moiety: The diethoxybutane group is introduced through a nucleophilic substitution reaction. Common reagents for this step include alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Alkyl halides, NaH, KOtBu
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Functionalized derivatives with amines, thiols, etc.
Aplicaciones Científicas De Investigación
1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential as a bioactive compound. The fluorinated cyclobutyl ring can interact with biological targets, leading to potential therapeutic applications.
Medicine: Explored for its potential use in drug development. The compound’s stability and reactivity make it a candidate for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance of industrial products.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione involves its interaction with molecular targets through the fluorinated cyclobutyl ring. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,3-Difluorocyclobutyl)ethanol
- 3,3-Difluorocyclobutan-1-amine
- 1,1-Difluorocyclopropane derivatives
Uniqueness
1-(3,3-Difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione stands out due to its combination of a fluorinated cyclobutyl ring and a diethoxybutane moiety. This unique structure imparts distinct physicochemical properties, making it a valuable compound for various applications. The presence of fluorine atoms enhances its stability, reactivity, and potential interactions with biological targets, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C12H18F2O4 |
|---|---|
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
1-(3,3-difluorocyclobutyl)-4,4-diethoxybutane-1,3-dione |
InChI |
InChI=1S/C12H18F2O4/c1-3-17-11(18-4-2)10(16)5-9(15)8-6-12(13,14)7-8/h8,11H,3-7H2,1-2H3 |
Clave InChI |
OOVDOGURUXMKAX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=O)CC(=O)C1CC(C1)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



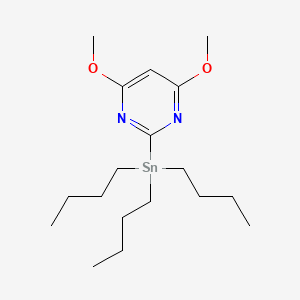
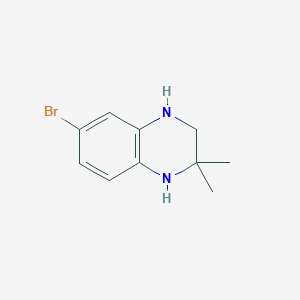
![rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)
![[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol](/img/structure/B13507885.png)
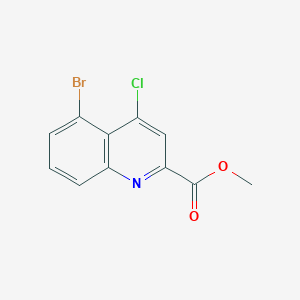
![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13507892.png)
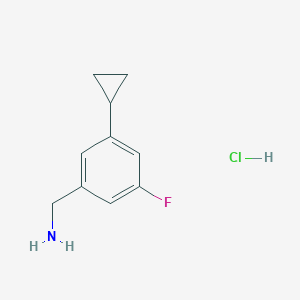
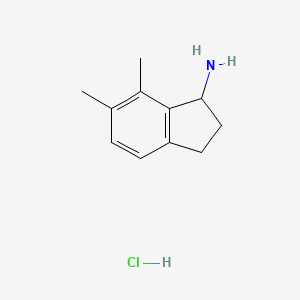
![7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13507906.png)
![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid](/img/structure/B13507924.png)
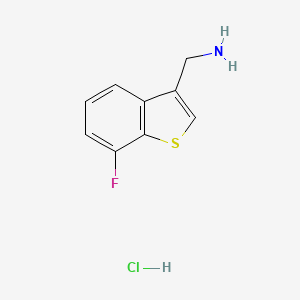
![1-[(Cyclohexylamino)methyl]cyclobutane-1-carboxylicacidhydrochloride](/img/structure/B13507935.png)
![1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13507944.png)
